molecular formula C15H24N4O3 B2784738 ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1286702-71-3

ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2784738
CAS No.: 1286702-71-3
M. Wt: 308.382
InChI Key: LOMNOIBHFNOWLX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that features a pyrazole ring, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl group.

    Coupling Reaction: The pyrazole and piperazine intermediates are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its potential as a drug candidate.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: This compound shares a similar pyrazole and piperazine structure but differs in the functional groups attached.

    4-(4-Bromophenyl)piperazin-1-yl)methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring, but with different substituents and biological activities.

Uniqueness

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, and its pyrazole and piperazine rings provide a versatile scaffold for drug development.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-22-15(21)5-4-14(20)18-11-8-17(9-12-18)10-13-19-7-3-6-16-19/h3,6-7H,2,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMNOIBHFNOWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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